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Compound of Interest

Compound Name: 5-Borono-2-chlorobenzoic acid

Cat. No.: B1289912 Get Quote

Introduction

5-Bromo-2-chlorobenzoic acid is a dihalogenated derivative of benzoic acid with the chemical

formula C₇H₄BrClO₂. It serves as a crucial building block in the synthesis of various

pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive

overview of the spectroscopic data for 5-Bromo-2-chlorobenzoic acid, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information

is intended for researchers, scientists, and professionals in the field of drug development and

chemical synthesis.

Chemical and Physical Properties
5-Bromo-2-chlorobenzoic acid is a white to off-white crystalline solid at room temperature.[1] It

is sparingly soluble in water but shows good solubility in organic solvents.

Property Value

Molecular Formula C₇H₄BrClO₂

Molecular Weight 235.46 g/mol [2]

Melting Point 154-156 °C[3]

Appearance White to off-white crystalline powder[1]

CAS Number 21739-92-4[2]
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Spectroscopic Data
The structural elucidation of 5-Bromo-2-chlorobenzoic acid is heavily reliant on various

spectroscopic techniques. The following sections detail the data obtained from ¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic

compounds.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 5-Bromo-2-chlorobenzoic acid in deuterated chloroform (CDCl₃)

typically exhibits signals corresponding to the aromatic protons and the carboxylic acid proton.

[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.05 broad singlet 1H -COOH

8.13 singlet 1H Ar-H

7.58 doublet 1H Ar-H

7.35 doublet 1H Ar-H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum in CDCl₃ provides information about the carbon framework of the

molecule.
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Chemical Shift (δ) ppm Assignment

165.93 C=O (Carboxylic Acid)

132.99 Aromatic C

132.86 Aromatic C

132.41 Aromatic C

130.55 Aromatic C

130.39 Aromatic C

125.02 Aromatic C

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Bromo-2-chlorobenzoic acid shows characteristic absorption bands for the

carboxylic acid group and the substituted benzene ring.

Wavenumber (cm⁻¹) Intensity Assignment

~3000 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600-1450 Medium-Strong C=C stretch (Aromatic Ring)

~1300 Medium C-O stretch

~900-650 Strong
C-H bend (Aromatic) / C-Cl /

C-Br

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of 5-
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Bromo-2-chlorobenzoic acid exhibits a characteristic isotopic pattern for the molecular ion

peak.[1]

m/z Relative Abundance Assignment

234 ~75% [M]⁺ (with ³⁵Cl and ⁷⁹Br)

236 ~100%
[M]⁺ (with ³⁷Cl and ⁷⁹Br or ³⁵Cl

and ⁸¹Br)

238 ~25% [M]⁺ (with ³⁷Cl and ⁸¹Br)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
A standard protocol for NMR analysis of benzoic acid derivatives involves dissolving the

sample in a deuterated solvent.[4]

NMR Sample Preparation and Analysis Workflow

Sample Preparation: Weigh 5-25 mg of 5-Bromo-2-chlorobenzoic acid for ¹H NMR or 50-100

mg for ¹³C NMR.[4]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[4]

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0.00 ppm).[4]

Transfer: Transfer the solution to a 5 mm NMR tube.

Acquisition: Acquire the NMR spectrum on a spectrometer (e.g., 400 MHz).

Processing: Process the raw data by applying Fourier transform, phasing, and baseline

correction.[4]
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Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the

structure.

IR Spectroscopy Protocol (Thin Solid Film)
For solid samples, a thin film can be prepared for IR analysis.[5]

IR Thin Solid Film Preparation Workflow

Dissolution: Dissolve a small amount (around 50 mg) of 5-Bromo-2-chlorobenzoic acid in a

few drops of a volatile organic solvent like methylene chloride.[5]

Deposition: Apply a drop of the resulting solution onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).[5]

Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the

sample on the plate.[5]

Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire

the spectrum.

Cleaning: After analysis, clean the salt plate with a suitable solvent (e.g., acetone) and return

it to a desiccator.[5]

Mass Spectrometry Protocol (Electron Ionization)
Electron Ionization (EI) is a common method for analyzing small organic molecules.

Electron Ionization Mass Spectrometry Workflow

Sample Introduction: Introduce a small quantity of the solid sample into the mass

spectrometer, often via a direct insertion probe.

Vaporization: Heat the sample under high vacuum to promote vaporization.

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70

eV), causing the ejection of an electron to form a radical cation (molecular ion).
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Fragmentation: The high energy of the molecular ion often leads to fragmentation into

smaller, charged species.

Analysis: The ions are accelerated and separated in a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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